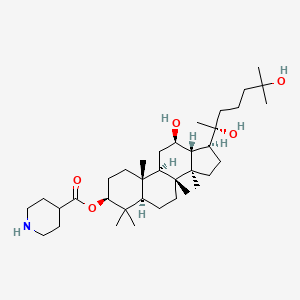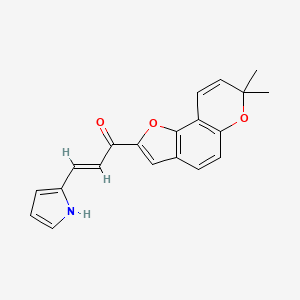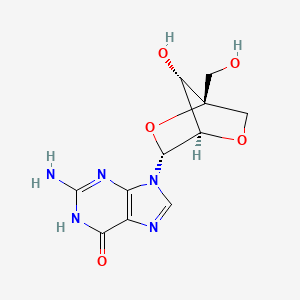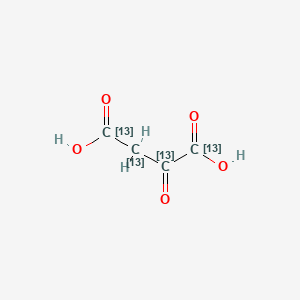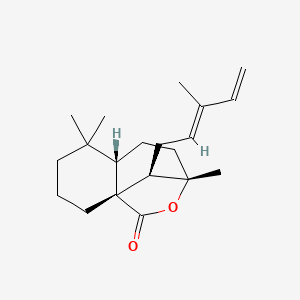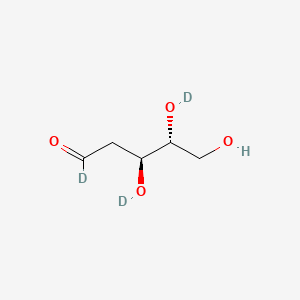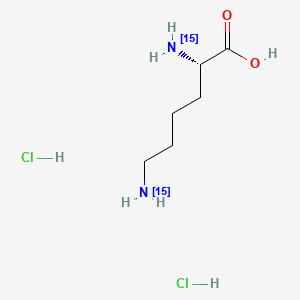
L-Lysine-15N2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine-15N2 (dihydrochloride) is a stable isotope-labeled compound of L-lysine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The dihydrochloride form enhances its solubility and stability, facilitating its use in experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-15N2 (dihydrochloride) involves the incorporation of nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using a nitrogen-15 enriched medium. The resulting L-lysine is then converted to its dihydrochloride form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of L-Lysine-15N2 (dihydrochloride) follows a similar approach but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with nitrogen-15 enriched substrates. The L-lysine produced is then purified and converted to its dihydrochloride form through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine-15N2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Produces keto acids and aldehydes.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted lysine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Lysine-15N2 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
Wirkmechanismus
The mechanism of action of L-Lysine-15N2 (dihydrochloride) is primarily related to its role as a labeled amino acid. It integrates into proteins and peptides, allowing researchers to track and analyze metabolic processes. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, facilitating the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
L-Lysine-15N2 (dihydrochloride) is unique due to its nitrogen-15 labeling. Similar compounds include:
L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Lysine-ε-15N hydrochloride: Labeled with nitrogen-15 at the epsilon position.
L-Lysine-4,4,5,5-d4 hydrochloride: Deuterium-labeled lysine
These compounds are used in similar research applications but offer different labeling options for specific experimental needs.
Eigenschaften
Molekularformel |
C6H16Cl2N2O2 |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;; |
InChI-Schlüssel |
JBBURJFZIMRPCZ-WLJXYRRISA-N |
Isomerische SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl.Cl |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
